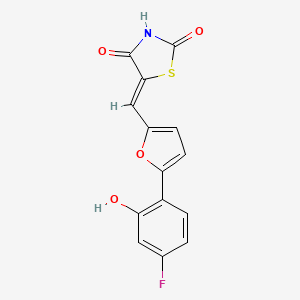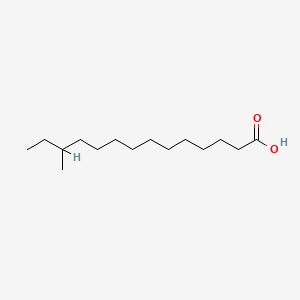
Averantin
Vue d'ensemble
Description
Averantin is a minor metabolite of the fungus Cercospora arachidicola . It is an aflatoxin B1 precursor that can be used in the biosynthetic pathway .
Synthesis Analysis
The synthesis of aflatoxins, such as Averantin, is a complex process involving a chain of reactions which are catalyzed by various enzymes encoded by genes present on the aflatoxin cluster . The genetic variations among different fungal strains can impact the final compound being produced .Molecular Structure Analysis
The molecular structure of Averantin is provided by the CAS No. 5803-62-3 .Chemical Reactions Analysis
The biosynthesis of aflatoxins is a complicated process involving a chain of reactions . These reactions are catalyzed by various enzymes and the genes coding for these enzymes are grouped in a cluster .Applications De Recherche Scientifique
- Role of Averantin : Averantin has been explored as a potential agent for detecting aflatoxins. Researchers have investigated its use in various detection technologies, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), enzyme-linked immunosorbent assay (ELISA), and biosensors. However, challenges remain, such as cost, processing time, and accuracy .
- Applications : Researchers have studied Averantin’s effectiveness against fungal pathogens, including Aspergillus species. It may serve as a natural alternative to synthetic antifungal agents .
Aflatoxin Detection
Antifungal Properties
Mécanisme D'action
Target of Action
Averantin, also known as (-)-Averantin, is a secondary metabolite produced by certain fungi, including Aspergillus species . It serves as a precursor in the biosynthesis of aflatoxin B1 , a potent mycotoxin. The primary target of Averantin is the aflatoxin biosynthetic pathway .
Mode of Action
The mode of action of Averantin involves its conversion into other compounds in the aflatoxin biosynthetic pathway . The nor1 gene encodes for ketoreductase that reduces the primary keto group of the NOR hydroxyl group and leads to the production of Averantin . Other genes that can be used for this reduction reaction are homologous norA and norB, which encode for short-chain aryl alcohol dehydrogenase .
Biochemical Pathways
Averantin is involved in the aflatoxin biosynthetic pathway . It is converted from norsolorinic acid, a step governed by the aflD gene . Averantin is then further transformed into other compounds, including averufin . This complex pathway involves at least 27 enzymatic reactions .
Result of Action
The result of Averantin’s action is the production of aflatoxin B1, a potent mycotoxin . Aflatoxin B1 is highly toxic and carcinogenic, posing significant health risks when ingested by humans or animals .
Action Environment
The production of Averantin and its conversion into aflatoxin B1 can be influenced by various environmental factors . These include nutritional factors such as carbon and nitrogen source, environmental effects such as water activity and temperature, and physiological conditions such as pH . Understanding these factors can help in developing strategies to control aflatoxin contamination.
Orientations Futures
Propriétés
IUPAC Name |
1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOPPKSQRZUTP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-averantin | |
CAS RN |
5803-62-3 | |
| Record name | (-)-Averantin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5803-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Averantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005803623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVERANTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H95D7020N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



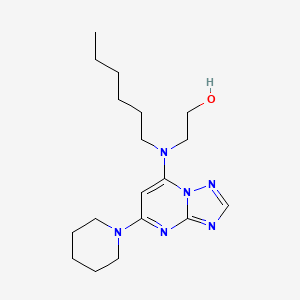
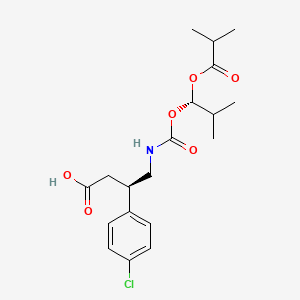
![5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1666081.png)




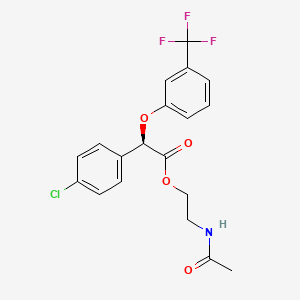
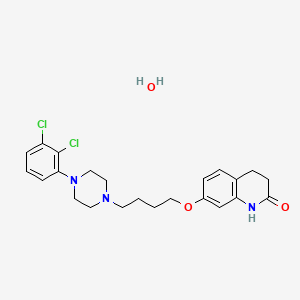
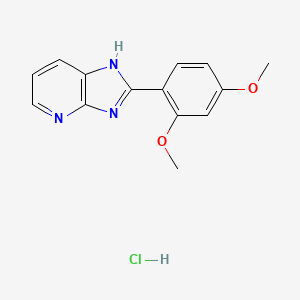
![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)
